molecular formula C11H6N4O4S2 B2965183 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-99-1

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2965183
M. Wt: 322.31
InChI Key: AEYBAGACJGHAEQ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into similar compounds has shown potential antitumor activities. For instance, the synthesis of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole has been explored, demonstrating the potential for antimicrobial and antitubercular activities, which suggests that related compounds could have therapeutic applications against various diseases, including cancer (Samadhiya, Sharma, & Srivastava, 2013).

Antimicrobial and Antitubercular Applications

The synthesis and evaluation of nitrothiophene derivatives have been investigated for their potential as radiosensitizers and cytotoxins, indicating that compounds with similar structures might be useful in enhancing the effectiveness of radiotherapy in cancer treatment (Threadgill et al., 1991). Moreover, these compounds have shown potential in acting against microbial and tubercular infections, suggesting a broad spectrum of use in treating infectious diseases.

Interaction with Nitroreductases

A study on Giardia lamblia nitroreductase interaction with nitazoxanide and other thiazolides highlights the potential mechanism of action of thiazole derivatives, including those similar to N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide. These findings suggest that the compound could interact with nitroreductases, potentially offering a pathway for treating parasitic infections (Müller et al., 2007).

Broad Spectrum of Anti-Infective Activities

Thiazolides, a novel class of anti-infective drugs, have demonstrated effectiveness against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. The study of thiazolides provides a framework for understanding how N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide and related compounds could be developed for a wide range of anti-infective applications (Hemphill, Müller, & Müller, 2012).

Future Directions

In recent years, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities has been described . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYBAGACJGHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

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